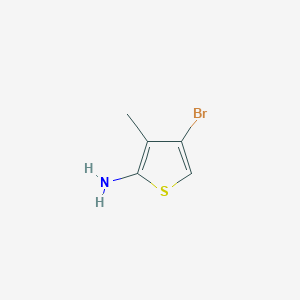

2-Amino-4-bromo-3-methylthiophene

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H6BrNS |

|---|---|

Molecular Weight |

192.08 g/mol |

IUPAC Name |

4-bromo-3-methylthiophen-2-amine |

InChI |

InChI=1S/C5H6BrNS/c1-3-4(6)2-8-5(3)7/h2H,7H2,1H3 |

InChI Key |

RACLNCYZYBMVDH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC=C1Br)N |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of 2 Amino 4 Bromo 3 Methylthiophene

Reactivity of the Thiophene (B33073) Ring System

The reactivity of the 2-Amino-4-bromo-3-methylthiophene ring is dominated by its electron-rich nature, which makes it highly susceptible to electrophilic attack and a suitable substrate for modern C-H functionalization methods.

Electrophilic Aromatic Substitution Patterns and Selectivity

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic systems. The thiophene ring is inherently more reactive than benzene (B151609) towards electrophiles due to the electron-donating character of the sulfur atom, which stabilizes the cationic intermediate (arenium ion) formed during the reaction. perlego.comlibretexts.org In this compound, the reactivity and regioselectivity of SEAr are governed by the combined electronic and steric effects of the three substituents.

Directing Effects: Substituents on an aromatic ring direct incoming electrophiles to specific positions. youtube.comimperial.ac.uk

Amino Group (-NH₂): The amino group at the C2 position is a powerful activating group and an ortho, para-director due to its ability to donate its lone pair of electrons into the ring through resonance. imperial.ac.uk

Methyl Group (-CH₃): The methyl group at the C3 position is a weak activating group and an ortho, para-director, primarily through an inductive effect. libretexts.org

Bromine (-Br): The bromine atom at the C4 position is a deactivating group due to its electron-withdrawing inductive effect, but it is also an ortho, para-director because its lone pairs can participate in resonance. libretexts.org

Selectivity: The position of electrophilic attack is determined by the synergistic and antagonistic effects of these groups. The most powerful activating group, the amino group, exerts the dominant influence. It strongly activates the ortho (C3) and para (C5) positions. Since the C3 position is already substituted with a methyl group, the primary site for electrophilic substitution is the C5 position. The directing effects of the C3-methyl and C4-bromo groups are consistent with this outcome, as the C5 position is ortho to the bromine and meta to the methyl group. Therefore, electrophilic substitution on this compound is expected to occur with high regioselectivity at the C5 position, the only unsubstituted carbon on the ring. perlego.comresearchgate.netnumberanalytics.com

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. libretexts.org The high electron density of the substituted thiophene ring suggests these reactions can often proceed under milder conditions than those required for less activated aromatic systems.

Functionalization via C-H Activation

Transition metal-catalyzed C-H activation has emerged as a powerful strategy for forming carbon-carbon and carbon-heteroatom bonds directly from unactivated C-H bonds, offering a more atom-economical alternative to traditional cross-coupling reactions. researchgate.netnih.govyoutube.com This approach is particularly relevant for functionalizing heterocycles like thiophene. acs.orgnih.govnih.gov

In the context of this compound, the only available site for C-H activation is the C5 position. The reaction can be guided by a directing group, which coordinates to the metal catalyst and delivers it to a specific C-H bond. nih.gov The amino group at C2 could potentially serve as such a directing group, facilitating C-H functionalization at the C5 position.

Alternatively, undirected C-H activation on thiophenes is also possible. For instance, iridium-catalyzed borylation can introduce a boronate ester group onto the thiophene ring with high regioselectivity, which can then be used in subsequent cross-coupling reactions. nih.gov Palladium-catalyzed methods, sometimes in cooperation with other reagents like norbornene, have been developed for the direct vicinal difunctionalization of thiophenes, although this would not be directly applicable to the fully substituted target molecule except at the C5 position. nih.gov Given the single C-H bond on the ring, C-H activation provides a regiochemically unambiguous route to introduce a variety of functional groups at C5.

Transformations at the Bromine Atom

The carbon-bromine bond at the C4 position is a key site for derivatization, enabling a wide range of transformations, most notably metal-catalyzed cross-coupling reactions and metal-halogen exchange.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Sonogashira)

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for constructing C-C bonds and have been widely applied to aryl halides, including bromothiophenes. mdpi.comnih.gov

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (boronic acid or ester) with an organic halide. libretexts.org It is widely used due to the stability and low toxicity of the boron reagents and the mild reaction conditions. nih.gov For this compound, a Suzuki-Miyaura reaction would involve coupling at the C4-Br bond with a suitable boronic acid in the presence of a palladium catalyst and a base to form a 4-aryl or 4-vinyl substituted 2-aminothiophene. nih.govrsc.org The presence of the unprotected aniline (B41778) can be compatible with this reaction. nih.govrsc.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromothiophenes

| Catalyst | Base | Solvent | Temperature (°C) | Notes | Reference |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 90 | Used for coupling arylboronic acids with brominated thiophene derivatives. | nih.gov |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | Effective for coupling various aryl and heteroaryl boronic acids. | |

| PdCl₂(dppf) | K₂CO₃ | DME/H₂O | 80 | A common catalyst system for a broad range of substrates. |

Stille Coupling: The Stille reaction involves the coupling of an organotin compound (stannane) with an organic halide. organic-chemistry.orgwikipedia.org It is known for its tolerance of a wide variety of functional groups. libretexts.org The C4-Br bond of the thiophene can be coupled with various organostannanes (e.g., vinyl, aryl, or heteroaryl stannanes) using a palladium catalyst. libretexts.org A key advantage is the stability of organostannane reagents, though their toxicity is a significant drawback. organic-chemistry.orgwikipedia.org

Table 2: Representative Conditions for Stille Coupling of Bromoarenes**

| Catalyst | Ligand | Additive | Solvent | Temperature (°C) | Reference |

| Pd(PPh₃)₄ | - | CuI | DMF | 80 | Often used for challenging couplings. |

| Pd₂(dba)₃ | P(t-Bu)₃ | - | Dioxane | 100 | Bulky phosphine (B1218219) ligands can enhance reactivity. |

| PdCl₂(AsPh₃)₂ | - | - | NMP | 110 | Arsine ligands can be effective in certain systems. |

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org It is the most common method for synthesizing arylalkynes. The reaction of this compound with a terminal alkyne would yield a 4-alkynyl-2-aminothiophene derivative. researchgate.net The reaction is typically carried out under mild, basic conditions, often using an amine as both the base and solvent. wikipedia.orgucsb.edu

Table 3: Representative Conditions for Sonogashira Coupling of Bromothiophenes

| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Reference |

| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | Toluene | 60-80 | Classic conditions for a wide range of substrates. |

| Pd(OAc)₂ / PPh₃ | CuI | K₂CO₃ | DMF | 100 | Alternative base and solvent system. |

| PdCl₂(dppf) | CuI | Cs₂CO₃ | Dioxane | 90 | Effective for more complex or sensitive substrates. |

Nucleophilic Displacements of Bromine

Nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile displaces a leaving group on an aromatic ring, are generally challenging. wikipedia.org Such reactions typically require the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (like -NO₂) at positions ortho or para to the leaving group. masterorganicchemistry.comlibretexts.orgyoutube.com These groups stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. libretexts.org

The thiophene ring in this compound is substituted with electron-donating amino and methyl groups, making it electron-rich. This electronic character disfavors the formation of the anionic intermediate required for a standard SNAr mechanism. Consequently, direct nucleophilic displacement of the bromine atom by common nucleophiles is expected to be very difficult under standard conditions. While thiophenes are generally more reactive than their benzene counterparts in SNAr, the lack of activating groups on this specific molecule remains a significant barrier.

Halogen-Lithium Exchange Reactions

Halogen-lithium exchange is a powerful and widely used transformation in organometallic chemistry. wikipedia.orgnumberanalytics.com It involves the reaction of an organic halide with an organolithium reagent, typically an alkyllithium like n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), to generate a new organolithium species. wikipedia.orgnumberanalytics.com This reaction is very fast and is usually performed at extremely low temperatures (e.g., -78 °C or below) to prevent side reactions. harvard.edu

For this compound, this reaction would convert the relatively unreactive C-Br bond into a highly nucleophilic C-Li bond. The resulting 4-lithio-2-amino-3-methylthiophene is a potent intermediate that can react with a wide variety of electrophiles (e.g., aldehydes, ketones, CO₂, etc.) to install a new functional group at the C4 position.

A significant challenge in this reaction is the presence of the acidic proton on the C2-amino group (-NH₂). nih.gov Alkyllithium reagents are very strong bases and will readily deprotonate the amine before (or concurrently with) the halogen-metal exchange. This necessitates the use of at least two equivalents of the alkyllithium reagent: one to deprotonate the amine and a second to perform the exchange. nih.gov Alternatively, the amino group can be protected with a suitable protecting group prior to the exchange reaction to avoid this complication.

Reactions Involving the Amino Group

The amino group at the C2 position of the thiophene ring is a primary site for a multitude of chemical transformations, rendering it a key handle for molecular diversification.

Acylation, Alkylation, and Arylation

The nucleophilic nature of the 2-amino group readily allows for acylation, alkylation, and arylation reactions.

Acylation of 2-aminothiophenes is a common transformation. For instance, treatment with acetic anhydride (B1165640) can yield the corresponding acetamide. nih.gov This reaction is often used to protect the amino group or to introduce a new functional moiety. The acylation of the free amino group is a key step in the synthesis of various fused heterocyclic systems. arkat-usa.org

Alkylation of the amino group can be achieved using various alkylating agents. This process can lead to the formation of secondary and tertiary amines, further expanding the chemical space accessible from this starting material.

Arylation of 2-aminothiophenes can be accomplished through palladium-catalyzed cross-coupling reactions. researchgate.net These reactions allow for the introduction of aryl substituents, which can significantly modify the electronic and steric properties of the molecule. The direct arylation of thiophenes is a powerful tool for the synthesis of biaryl compounds, which are important motifs in materials science and medicinal chemistry. unipd.it

Diazotization and Subsequent Transformations

The 2-amino group of 2-aminothiophenes can undergo diazotization upon treatment with a source of nitrous acid, such as sodium nitrite (B80452) in the presence of a strong acid. The resulting diazonium salt is a versatile intermediate that can be subjected to a variety of subsequent transformations. These reactions, collectively known as Sandmeyer-type reactions, allow for the introduction of a wide range of substituents at the C2 position of the thiophene ring, including halogens, cyano, and hydroxyl groups.

Condensation Reactions leading to Imines and Schiff Bases

The primary amino group of this compound can participate in condensation reactions with aldehydes and ketones to form imines and Schiff bases. nih.govresearchgate.net This reaction typically proceeds via the formation of a carbinolamine intermediate, which then dehydrates to yield the corresponding imine. These condensation reactions are fundamental in the synthesis of various heterocyclic systems and have been employed in the preparation of biologically active compounds. nih.gov For example, the condensation of 2-aminothiophenols with aldehydes is a well-established method for the synthesis of 2-substituted benzothiazoles. nih.gov

Modifications of the Methyl Group and Side-Chain Functionalization

The methyl group at the C3 position of the thiophene ring, while generally less reactive than the amino group, can also be a site for functionalization. cmu.eduresearchgate.net Radical bromination of the methyl group can occur, creating a bromomethyl intermediate that is susceptible to nucleophilic substitution. arkat-usa.org This allows for the introduction of various functional groups at the side chain.

Side-chain functionalization is a key strategy for modifying the properties of thiophene-based polymers and materials. cmu.edursc.org For instance, the introduction of functional groups such as carboxylic acids, amines, and thiols onto the side chains of polythiophenes can significantly impact their electronic and physical properties. cmu.edu

Cyclization Reactions and Annulation to Form Fused Heterocyclic Systems

2-Aminothiophenes are highly valuable precursors for the synthesis of fused heterocyclic systems, particularly thieno[2,3-d]pyrimidines and thieno[2,3-b]pyridines. arkat-usa.orgnih.govnih.govresearchgate.netmdpi.com These fused ring systems are of significant interest due to their presence in numerous biologically active compounds. ijacskros.comnih.govrsc.org

The synthesis of thieno[2,3-d]pyrimidines often involves the reaction of a 2-aminothiophene derivative with a suitable one-carbon or three-carbon synthon. nih.govnih.govnih.govijacskros.com For example, cyclization of 2-acylaminothiophene-3-carboxamide derivatives with a base can yield 4-oxo-thieno[2,3-d]pyrimidines. nih.gov Another approach involves the reaction of 2-aminothiophene-3-carbonitriles with various reagents to construct the pyrimidine (B1678525) ring. nih.gov

The construction of thieno[2,3-b]pyridines can be achieved through various synthetic strategies, including the Friedländer annulation. researchgate.net This reaction involves the condensation of a 2-aminothiophene with a carbonyl compound containing an α-methylene group. Modifications of the Friedländer reaction, such as the pre-acylation of the 2-aminothiophene, have also been developed. researchgate.net

The versatility of 2-aminothiophenes as building blocks for fused heterocycles is a testament to their rich and diverse chemical reactivity. arkat-usa.orgnih.gov

Advanced Spectroscopic and Structural Elucidation of 2 Amino 4 Bromo 3 Methylthiophene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Detailed Structural Assignment

¹H NMR Spectroscopy:

The ¹H NMR spectrum of 2-Amino-4-bromo-3-methylthiophene is expected to show distinct signals corresponding to the different types of protons in the molecule. The amino group (-NH₂) protons would typically appear as a broad singlet, with a chemical shift that can vary depending on the solvent, concentration, and temperature, but generally expected in the range of 4-6 ppm.

The thiophene (B33073) ring has one aromatic proton at the C5 position. Its chemical shift is influenced by the electronic effects of the substituents. The electron-donating amino group at C2 and the methyl group at C3 would tend to shield this proton (shift it to a lower ppm value), while the electron-withdrawing bromine at C4 would deshield it. In the related compound 2-Bromo-3-methylthiophene (B51420), the two ring protons appear at approximately 6.8 ppm and 7.2 ppm. chemicalbook.comsigmaaldrich.com For 3-methylthiophene (B123197), the ring protons are observed between 6.75 and 7.17 ppm. chemicalbook.com Considering these influences, the lone C5-H proton in this compound is anticipated to resonate as a singlet in the aromatic region, likely between 6.5 and 7.5 ppm.

The methyl group (-CH₃) protons attached to the C3 position would appear as a sharp singlet, typically in the upfield region of the spectrum. For 3-methylthiophene, this signal is at approximately 2.2 ppm. chemicalbook.com The electronic environment in the target molecule is similar, so a chemical shift in the range of 2.0-2.5 ppm is expected for these methyl protons.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, five distinct signals are expected for the thiophene ring carbons and one for the methyl carbon.

The chemical shifts of the ring carbons are highly dependent on the attached substituents.

C2: Attached to the electron-donating amino group, this carbon would be significantly shielded and is expected to appear at a lower chemical shift compared to unsubstituted thiophene.

C3: Substituted with a methyl group, its chemical shift will be influenced by the alpha-substituent effect.

C4: Bonded to the electronegative bromine atom, this carbon will be deshielded and appear at a relatively higher chemical shift. In 2-bromo-2-methylpropane, the carbon bearing the bromine atom has a chemical shift in the range of 60-70 ppm, though this is an aliphatic system. docbrown.info For aromatic systems, the effect is different.

C5: This carbon, bonded to a hydrogen, will be influenced by the adjacent bromine and sulfur atoms.

The methyl carbon is expected to appear at a high field, typically in the range of 15-25 ppm. rsc.org

By comparing with data from similar structures like 4-bromo-3-methylaniline, where aromatic carbon shifts range from approximately 110 to 145 ppm chemicalbook.com, and 2-bromo-3-methylthiophene chemicalbook.com, the expected shifts for the thiophene carbons in this compound can be estimated.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This is an interactive table based on predicted values derived from analogous compounds.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C5-H | 6.5 - 7.5 (singlet) | 115 - 125 |

| NH₂ | 4.0 - 6.0 (broad singlet) | - |

| C3-CH₃ | 2.0 - 2.5 (singlet) | 15 - 25 |

| C 2-NH₂ | - | 140 - 155 |

| C 3-CH₃ | - | 125 - 135 |

| C 4-Br | - | 100 - 110 |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is crucial for identifying the functional groups within a molecule based on their characteristic vibrational frequencies.

FTIR Spectroscopy:

The FTIR spectrum of this compound would exhibit several key absorption bands:

N-H Stretching: The amino group will show characteristic symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹. The presence of two bands in this region would be a strong indicator of the primary amine.

C-H Stretching: Aromatic C-H stretching vibrations from the thiophene ring are expected to appear around 3000-3100 cm⁻¹. Aliphatic C-H stretching from the methyl group will be observed just below 3000 cm⁻¹.

C=C Stretching: The aromatic C=C stretching vibrations of the thiophene ring typically occur in the 1400-1600 cm⁻¹ region. uomphysics.net

N-H Bending: The scissoring vibration of the primary amine usually appears in the range of 1590-1650 cm⁻¹.

C-N Stretching: The stretching vibration of the aromatic carbon-nitrogen bond is expected in the 1250-1350 cm⁻¹ region.

C-S Stretching: Thiophene ring C-S stretching vibrations are often weak and can be found in the 600-800 cm⁻¹ range.

C-Br Stretching: The carbon-bromine stretching vibration is expected to appear at lower frequencies, typically in the 500-650 cm⁻¹ region.

Studies on the related molecule 2-amino-4-methylthiazole (B167648) show characteristic bands for the amino group and ring vibrations, which supports these expected ranges. mdpi.com

Raman Spectroscopy:

Raman spectroscopy provides complementary information to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be expected to show strong signals for:

The symmetric C=C stretching vibrations of the thiophene ring.

The C-S stretching vibrations of the ring.

The C-Br stretching vibration.

The effect of substituents on the vibrational modes can be significant. For instance, the introduction of electron-donating groups can influence the frequency of N-H stretching vibrations in amino-containing compounds. arxiv.org

Table 2: Expected Vibrational Frequencies for this compound This is an interactive table based on characteristic group frequencies and data from related compounds.

| Functional Group | Vibrational Mode | Expected FTIR Frequency (cm⁻¹) | Expected Raman Intensity |

|---|---|---|---|

| -NH₂ | Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium |

| Aromatic C-H | Stretch | 3000 - 3100 | Strong |

| Aliphatic C-H | Stretch | 2850 - 2960 | Strong |

| -NH₂ | Bend (Scissoring) | 1590 - 1650 | Weak |

| Aromatic C=C | Stretch | 1400 - 1600 | Strong |

| C-N | Stretch | 1250 - 1350 | Medium |

| C-S | Stretch | 600 - 800 | Strong |

| C-Br | Stretch | 500 - 650 | Strong |

Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and deducing its structure through analysis of its fragmentation patterns.

For this compound (C₅H₅BrN₂S), the exact molecular weight can be calculated. The presence of bromine is a key feature that would be readily identifiable in the mass spectrum. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). Consequently, the molecular ion peak (M⁺) and any bromine-containing fragment ions will appear as a pair of peaks (an M and M+2 peak) of roughly equal intensity, separated by two mass-to-charge units (m/z). docbrown.info

Expected Fragmentation Pathways:

Under electron impact (EI) ionization, the molecular ion of this compound would likely undergo several characteristic fragmentation reactions:

Loss of a Bromine Radical: A common fragmentation pathway for brominated compounds is the cleavage of the C-Br bond, resulting in an [M-Br]⁺ ion. This would be observed as a loss of 79 or 81 mass units from the molecular ion.

Loss of HBr: Elimination of a hydrogen bromide molecule is another possible fragmentation, leading to an [M-HBr]⁺ ion.

Cleavage of the Methyl Group: Loss of a methyl radical (•CH₃) would produce an [M-15]⁺ ion.

Ring Cleavage: The thiophene ring can also fragment, although the specific pathways can be complex.

Analysis of related brominated thiophene derivatives shows that fragmentation often involves the loss of the bromine atom or cleavage of substituent groups. nih.gov The presence of the amino group may also direct fragmentation through pathways involving the nitrogen atom.

Table 3: Predicted Key Ions in the Mass Spectrum of this compound This is an interactive table based on predicted fragmentation patterns.

| Ion | Formula | Predicted m/z | Comments |

|---|---|---|---|

| [M]⁺ | [C₅H₅⁷⁹BrN₂S]⁺ | 204 | Molecular ion with ⁷⁹Br |

| [M+2]⁺ | [C₅H₅⁸¹BrN₂S]⁺ | 206 | Molecular ion with ⁸¹Br |

| [M-Br]⁺ | [C₅H₅N₂S]⁺ | 125 | Loss of a bromine radical |

| [M-CH₃]⁺ | [C₄H₂⁷⁹BrN₂S]⁺ | 189/191 | Loss of a methyl radical |

| [M-HBr]⁺ | [C₅H₄N₂S]⁺ | 124 | Loss of hydrogen bromide |

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure and Molecular Conformation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself has not been reported, analysis of closely related 2-aminothiophene derivatives provides significant insight into the expected solid-state conformation. mdpi.comresearchgate.netiucr.org

Expected Molecular Geometry:

The thiophene ring is expected to be essentially planar due to its aromatic character. The substituents (amino, bromo, and methyl groups) will be attached to this planar core. The bond lengths and angles within the thiophene ring will be influenced by the electronic nature of the substituents. For example, the C2-S and C5-S bonds are typically around 1.7 Å, while the C2-C3, C3-C4, and C4-C5 bonds are expected to be intermediate between single and double bond lengths.

A study of ethyl 2-amino-4-methylthiophene-3-carboxylate revealed that the thiophene ring and its directly attached atoms are largely coplanar. iucr.org A similar planarity would be expected for this compound.

Intermolecular Interactions:

The presence of the amino group is crucial for establishing intermolecular interactions in the solid state. The N-H protons of the amino group can act as hydrogen bond donors, while the lone pair on the nitrogen and the sulfur atom of the thiophene ring can act as hydrogen bond acceptors. It is highly probable that the crystal structure of this compound would be stabilized by a network of intermolecular N-H···N or N-H···S hydrogen bonds, leading to the formation of dimers, chains, or more complex three-dimensional architectures. In several reported structures of 2-aminothiophene derivatives, intermolecular N-H···O and N-H···S hydrogen bonds play a significant role in the crystal packing. mdpi.comresearchgate.netiucr.org The bromine atom could also participate in weaker halogen bonding interactions.

The analysis of a similarly substituted thiophene, (E)-3-(4-Bromo-5-methylthiophen-2-yl)acrylonitrile, shows a planar molecule with intermolecular C-H···N interactions defining the crystal packing. researchgate.net This further supports the expectation of a planar structure and the importance of intermolecular forces in dictating the solid-state arrangement of this compound.

Computational and Theoretical Studies on 2 Amino 4 Bromo 3 Methylthiophene

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, offering detailed insights into molecular properties at the atomic level. Methods like Density Functional Theory (DFT) and Ab Initio calculations are used to solve the Schrödinger equation (or its density-based equivalent) for a given molecule, yielding information about its geometry, energy, and electronic distribution.

Density Functional Theory (DFT) has become particularly popular due to its favorable balance of accuracy and computational cost. The B3LYP functional is a commonly used hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. Ab Initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the use of experimental data for parameterization.

These calculations typically start with geometry optimization, where the algorithm systematically alters the molecule's structure to find the lowest energy conformation. The output provides optimized bond lengths, bond angles, and dihedral angles. For instance, in a study on 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene, DFT calculations were used to determine its geometric parameters, which were found to be in good agreement with experimental X-ray diffraction data. researchgate.netscispace.com Such studies confirm the planarity of the thiophene (B33073) ring and describe the orientation of its substituents. For 2-Amino-4-bromo-3-methylthiophene, these calculations would predict the precise spatial arrangement of the amino, bromo, and methyl groups relative to the thiophene ring.

The reactivity of the thiophene ring is known to be higher than that of benzene (B151609) in electrophilic substitution reactions, a trait attributed to the electron-donating effect of the sulfur atom. numberanalytics.com Computational methods can quantify this by calculating the electron density at various points in the molecule, helping to predict which sites are more susceptible to electrophilic or nucleophilic attack.

Table 1: Illustrative Example of Calculated vs. Experimental Geometrical Parameters for a Related Thiophene Derivative (Note: This data is for (2-Amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)(phenyl)methanone and serves as an example of the output from quantum chemical calculations.)

| Parameter | Calculated (DFT/B3LYP) | Experimental (X-ray) |

| C=O Bond Length | 1.25 Å | 1.24 Å |

| C-S Bond Length | 1.77 Å | 1.76 Å |

| C-N Bond Length | 1.35 Å | 1.34 Å |

| Thiophene-Phenyl Dihedral Angle | 55.0° | 57.8° |

| Source: Adapted from studies on substituted 2-aminothiophenes. mdpi.com |

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Global Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity and electronic transitions. taylorandfrancis.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : Represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a better electron donor.

LUMO : Represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. semanticscholar.org A small gap suggests the molecule is more reactive and can be easily polarized.

For this compound, the electron-donating amino group (-NH₂) is expected to raise the HOMO energy, while the electron-withdrawing bromo group (-Br) can influence both orbitals. The methyl group (-CH₃) is a weak electron donor. Computational studies on thiophene sulfonamide derivatives have shown that different substituents significantly alter the HOMO-LUMO gap, ranging from 3.44 eV to 4.65 eV, thereby tuning the molecule's reactivity. semanticscholar.org

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further quantify reactivity:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Chemical Hardness (η) = (I - A) / 2. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." nih.gov

Chemical Potential (μ) = -(I + A) / 2

Electrophilicity Index (ω) = μ² / (2η). This index measures the energy stabilization when the system acquires additional electronic charge from the environment. semanticscholar.org

Table 2: Example of Calculated FMO Energies and Global Reactivity Descriptors for Substituted Thiophenes (Note: This table presents hypothetical but representative data based on findings for various thiophene derivatives to illustrate the concepts.)

| Compound | EHOMO (eV) | ELUMO (eV) | ΔE Gap (eV) | Hardness (η) | Electrophilicity (ω) |

| Thiophene | -6.5 | -1.2 | 5.3 | 2.65 | 1.39 |

| 2-Aminothiophene | -5.8 | -0.9 | 4.9 | 2.45 | 1.62 |

| 2-Bromothiophene | -6.7 | -1.5 | 5.2 | 2.60 | 1.62 |

| This compound (Estimated) | -6.0 | -1.3 | 4.7 | 2.35 | 1.76 |

| Source: Values are illustrative, derived from trends reported in computational studies of substituted thiophenes. semanticscholar.orgnih.govrsc.org |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule, plotted onto its electron density surface. preprints.org It is an invaluable tool for identifying the sites most susceptible to electrophilic and nucleophilic attack.

Red Regions : Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are attractive to electrophiles (positive species).

Blue Regions : Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are attractive to nucleophiles (negative species).

Green/Yellow Regions : Represent areas of neutral or near-zero potential.

For this compound, an MEP map would likely reveal several key features. The region around the nitrogen atom of the amino group would be strongly negative (red) due to the lone pair of electrons, making it a primary site for electrophilic attack or hydrogen bonding. The thiophene ring itself, being an electron-rich aromatic system, would also show negative potential. nih.gov Conversely, the hydrogen atoms of the amino group would appear as regions of high positive potential (blue), making them hydrogen bond donors. A region of positive potential, known as a "sigma-hole," is also expected along the C-Br bond axis, making the bromine atom a potential halogen bond donor. preprints.orgresearchgate.net

MEP analysis helps rationalize the reactivity patterns observed in experiments and guides the design of new reactions. thaiscience.info

Reaction Mechanism Elucidation through Transition State Calculations

Computational chemistry is instrumental in mapping out the pathways of chemical reactions. By calculating the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states (TS). A transition state is the highest energy point along the reaction coordinate, and the energy difference between the reactants and the TS is the activation energy (Ea), which determines the reaction rate.

For example, the Gewald reaction, a common method for synthesizing 2-aminothiophenes, has been the subject of computational studies to clarify its complex mechanism. chemrxiv.org Calculations on the reaction of carbonyl compounds with activated nitriles and elemental sulfur have helped identify key intermediates and transition states. nih.gov A study on the formation of 2-amino-4,5-dihydrothiophenes involved DFT calculations to compare two possible mechanistic pathways: intramolecular nucleophilic substitution and a multi-step sequence involving cyclization and elimination. nih.govacs.org The calculations revealed the activation energies for each step, showing one pathway to be significantly more favorable. For the S,S-isomer in one pathway, the activation energy for the ring-closing step was calculated to be 54.5 kJ/mol. nih.gov

Such studies provide a level of detail that is often inaccessible through experimental means alone, offering a step-by-step "movie" of how bonds are formed and broken during a reaction.

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Computational methods can predict various spectroscopic properties, including vibrational (IR and Raman) frequencies, nuclear magnetic resonance (NMR) chemical shifts, and electronic (UV-Vis) absorption spectra. These theoretical spectra are incredibly useful for interpreting and assigning experimental data.

Vibrational Spectroscopy : DFT calculations can predict the vibrational frequencies and intensities of a molecule. The calculated frequencies are often systematically scaled to correct for approximations in the theory and anharmonicity. By comparing the scaled theoretical spectrum with the experimental one, each peak can be assigned to a specific vibrational mode (e.g., C-H stretch, N-H bend). Studies on compounds like 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene have shown excellent agreement between calculated and experimental FT-IR and Raman spectra. researchgate.netscispace.com

UV-Vis Spectroscopy : Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions from the ground state to excited states. uow.edu.au This allows for the prediction of the maximum absorption wavelength (λmax) in a UV-Vis spectrum. However, it has been noted that for some thiophene-based compounds, TD-DFT may produce qualitatively incorrect results, and higher-level methods may be needed for precise predictions. acs.org

NMR Spectroscopy : The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (δ) for ¹H and ¹³C nuclei. These theoretical values can aid in the structural elucidation of complex molecules.

Table 3: Comparison of Experimental and Calculated Vibrational Frequencies for a Thiophene Derivative (Note: Data is for 3-ethynylthiophene (B1335982) and serves as an example.)

| Assignment | Experimental FT-IR (cm⁻¹) | Calculated DFT/B3LYP (cm⁻¹) |

| C-H stretch (ethynyl) | 3315 | 3321 |

| C≡C stretch | 2109 | 2115 |

| Ring C=C stretch | 1525 | 1530 |

| C-S stretch | 835 | 840 |

| Source: Adapted from a DFT study on 3-ethynylthiophene. researchgate.net |

Analysis of Non-Linear Optical Properties and Charge Transfer Characteristics

Molecules with extensive π-conjugated systems and significant charge separation are often investigated for their non-linear optical (NLO) properties, which are important for applications in photonics and optoelectronics. nih.gov The NLO response of a molecule is described by its polarizability (α) and hyperpolarizabilities (β for the second-order response and γ for the third-order response).

Computational methods, particularly DFT, are used to calculate these properties. The design of effective NLO materials often follows a Donor-π-Acceptor (D-π-A) motif. In this compound, the amino group acts as an electron donor and the thiophene ring serves as the π-bridge. The bromo group is a weak acceptor. This structure facilitates Intramolecular Charge Transfer (ICT) upon electronic excitation, a key mechanism for enhancing NLO properties. fonlo.orgaip.org

Studies on various thiophene-based D-π-A systems have shown that computational screening can effectively predict NLO responses. nih.govrsc.org For example, calculations on thieno[3,2-b]thiophene-based compounds demonstrated that modifying donor and π-spacer units could significantly enhance the first hyperpolarizability (βtot) to values as high as 6.68 × 10⁻²⁸ esu. rsc.org The analysis of ICT is often supported by FMO and MEP calculations, which show the spatial separation of the orbitals involved in the charge transfer. Computational studies on octaphyrin derivatives containing thiophene units have also been used to explore their potential as NLO materials. nih.govfrontiersin.org

Applications of 2 Amino 4 Bromo 3 Methylthiophene As a Synthetic Building Block in Materials and Specialty Chemicals

Precursor for Optoelectronic and Conjugated Materials

The inherent electronic properties of the thiophene (B33073) ring make it a fundamental component in the design of organic optoelectronic materials. The presence of both a reactive bromo group and a nucleophilic amino group on 2-Amino-4-bromo-3-methylthiophene provides multiple pathways for the synthesis of complex conjugated polymers and functional molecules for electronic devices.

In the field of Organic Light-Emitting Diodes (OLEDs), thiophene-containing polymers are frequently used as the emissive layer or the hole-transport layer. This compound can be strategically employed to build tailored conjugated polymers for OLED applications. For instance, the bromo group can participate in cross-coupling reactions, such as the Suzuki or Stille coupling, to form extended π-conjugated systems. libretexts.org The amino group, on the other hand, can be used to tune the electronic properties of the resulting polymer or to attach other functional moieties.

The synthesis of such polymers would typically involve a multi-step process, starting with the protection of the amino group, followed by polymerization via the bromo group, and finally deprotection and potential modification of the amino group. This approach allows for the creation of materials with precisely controlled electronic and physical properties, which is crucial for optimizing the efficiency and color purity of OLED devices.

Table 1: Potential Synthetic Route for an OLED Polymer using this compound

| Step | Reaction | Reagents and Conditions | Resulting Intermediate/Polymer |

| 1 | Protection of Amino Group | Di-tert-butyl dicarbonate (B1257347) (Boc)₂, base | N-(4-bromo-3-methylthiophen-2-yl)carbamic acid tert-butyl ester |

| 2 | Polymerization | Aryl diboronic ester, Palladium catalyst (e.g., Pd(PPh₃)₄), base | Poly[N-(3-methylthiophen-2-yl)carbamic acid tert-butyl ester-alt-aryl] |

| 3 | Deprotection of Amino Group | Trifluoroacetic acid (TFA) | Poly(2-amino-3-methylthiophene-alt-aryl) |

The development of efficient organic solar cells relies on the design of donor and acceptor materials that can effectively absorb sunlight and separate charges. Thiophene-based polymers are widely used as donor materials in bulk heterojunction solar cells due to their excellent light-harvesting properties and charge-carrier mobility. A recent study highlighted the use of 3-methylthiophene (B123197) as a more environmentally friendly solvent for the fabrication of high-performance organic solar cells, underscoring the importance of this core structure. nih.gov

This compound can serve as a monomer for the synthesis of novel donor-acceptor copolymers for OSCs. The amino group can act as an electron-donating moiety, while the thiophene ring itself is part of the conjugated backbone. The bromo group allows for polymerization with various acceptor units, enabling the tuning of the polymer's band gap and energy levels to match the solar spectrum and the energy levels of the acceptor material.

Organic Field-Effect Transistors (OFETs) are a key component of flexible and printed electronics. The performance of an OFET is largely determined by the charge-carrier mobility of the organic semiconductor used. Thiophene-based polymers and oligomers have been extensively investigated for this purpose, with many exhibiting high mobilities.

The structure of this compound is well-suited for the synthesis of semiconductors for OFETs. The methyl group can enhance the solubility of the resulting polymers, which is beneficial for solution-based processing techniques. The amino group can influence the molecular packing and intermolecular interactions, which are critical for efficient charge transport. By carefully selecting the co-monomer to be polymerized with this compound, it is possible to create materials with the desired electronic characteristics and morphology for high-performance OFETs.

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas, making them promising for applications in gas storage, catalysis, and electronics. nih.govmdpi.com Thiophene-containing monomers have been successfully used to construct COFs with interesting electronic and optical properties. nih.gov

With its two reactive sites, this compound is a potential candidate for the synthesis of novel COFs. The amino group can undergo condensation reactions with aldehydes to form imine-linked COFs, while the bromo group can be used for post-synthetic modification of the framework. This could allow for the introduction of catalytic sites or other functional groups within the pores of the COF. The resulting thiophene-based COFs could exhibit unique properties for applications in electronics and sensing.

Table 2: Potential Reactions for Incorporating this compound into COFs

| Reaction Type | Co-monomer | Linkage Formed | Potential Application |

| Imine Condensation | Terephthaldehyde | Imine (-C=N-) | Gas Separation, Catalysis |

| Sonogashira Coupling (post-synthetic) | Terminal Alkyne | Alkyne (-C≡C-) | Optoelectronics |

| Buchwald-Hartwig Amination (post-synthetic) | Amine | C-N Bond | Functionalized Porous Materials |

Intermediate in Agrochemical Synthesis

While direct evidence for the use of this compound in the synthesis of commercial agrochemicals is not widely documented in publicly available literature, its chemical structure suggests potential applications in this field. The thiophene ring is a known scaffold in a number of biologically active compounds, and the functional groups on this particular molecule offer various synthetic handles.

The amino and bromo groups can be independently reacted to build more complex molecules. For example, the amino group could be acylated or converted into other functional groups, while the bromo group could be used in cross-coupling reactions to attach other cyclic or acyclic moieties. This versatility makes it a plausible, albeit perhaps underexplored, intermediate for the discovery of new herbicides, fungicides, or insecticides. The synthesis of new active ingredients in the agrochemical industry often involves the screening of large libraries of compounds, and substituted thiophenes like this compound could be valuable starting materials in such discovery programs.

Components of Dyes and Pigments

The presence of a primary aromatic amino group makes this compound a prime candidate for the synthesis of azo dyes. Azo dyes, characterized by the -N=N- chromophore, are one of the most important classes of synthetic colorants. scispace.com The synthesis involves the diazotization of the amino group, followed by coupling with a suitable coupling component, such as a phenol, naphthol, or another aromatic amine. researchgate.netcuhk.edu.hk

The diazotization of this compound would be carried out by treating it with a source of nitrous acid, typically sodium nitrite (B80452) in an acidic medium, at low temperatures. The resulting diazonium salt can then be reacted with a variety of coupling components to produce a wide range of colors. The methyl and bromo substituents on the thiophene ring would act as auxochromes, influencing the final color, fastness, and other properties of the dye. The bromo group, in particular, is known to cause a bathochromic (deepening of color) shift.

Table 3: Potential Azo Dyes Derived from this compound

| Coupling Component | Resulting Dye Structure | Expected Color Range |

| Phenol | 4-((4-bromo-3-methylthiophen-2-yl)diazenyl)phenol | Yellow to Orange |

| N,N-Dimethylaniline | 4-((4-bromo-3-methylthiophen-2-yl)diazenyl)-N,N-dimethylaniline | Orange to Red |

| 2-Naphthol | 1-((4-bromo-3-methylthiophen-2-yl)diazenyl)naphthalen-2-ol | Red to Violet |

Synthesis of Specialty Chemicals and Chemical Probes

The distinct substitution pattern of this compound makes it a precursor for a variety of specialty chemicals and chemical probes. The amino group can readily undergo reactions such as acylation, alkylation, and diazotization, while the bromine atom is amenable to cross-coupling reactions. This dual reactivity allows for the regioselective introduction of different functionalities, leading to the development of molecules with tailored properties.

Research has demonstrated the use of related aminothiophene derivatives in the synthesis of biologically active compounds and functional materials. For instance, the amino group can be transformed into a pyrimidine (B1678525) ring, a common scaffold in medicinal chemistry. While direct examples starting from this compound are not extensively documented in publicly available literature, the known reactivity of the aminothiophene core suggests its potential in creating novel compounds for pharmaceutical and material science applications.

Table 1: Potential Specialty Chemicals Derived from this compound

| Starting Material | Reagent/Condition | Product Class | Potential Application |

| This compound | Acetyl chloride | N-acylated thiophene | Intermediate for further functionalization |

| This compound | Arylboronic acid, Pd catalyst | Arylated aminothiophene | Organic electronics, dyes |

| This compound | Diketene | Thienopyrimidine | Pharmaceutical scaffold |

Ligands for Catalysis

In the field of catalysis, ligands play a crucial role in modulating the activity and selectivity of metal catalysts. The nitrogen and sulfur atoms within the this compound scaffold provide potential coordination sites for metal ions. The amino group can be derivatized to form Schiff bases, which are a prominent class of ligands in coordination chemistry.

The formation of a Schiff base ligand involves the condensation of the primary amine of this compound with an aldehyde or ketone. The resulting imine nitrogen, along with the thiophenic sulfur, can chelate to a metal center, forming a stable complex. The electronic and steric properties of the ligand can be fine-tuned by selecting different carbonyl compounds, thereby influencing the catalytic performance of the resulting metal complex. These complexes have potential applications in various catalytic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions.

Table 2: Potential Ligand Architectures from this compound

| Starting Material | Reagent | Ligand Type | Potential Metal Coordination |

| This compound | Salicylaldehyde | Schiff Base (N, O-donor) | Transition metals (e.g., Cu, Ni, Co) |

| This compound | 2-Pyridinecarboxaldehyde | Schiff Base (N, N-donor) | Transition metals (e.g., Ru, Rh, Pd) |

| This compound | Phosphine-containing aldehyde | Phosphine-imine (P, N-donor) | Late transition metals (e.g., Pd, Pt) |

While specific examples of catalytic applications employing ligands derived directly from this compound are not widely reported, the principles of ligand design and coordination chemistry strongly support their potential in this domain. Further research into the synthesis and catalytic activity of such ligands could unveil new and efficient catalytic systems.

Future Directions and Emerging Research Avenues for 2 Amino 4 Bromo 3 Methylthiophene Chemistry

Development of Novel Catalytic Systems for Enhanced Functionalization

The inherent reactivity of the 2-amino-4-bromo-3-methylthiophene scaffold presents a compelling case for the development of novel catalytic systems to control its functionalization selectively. The presence of the C-Br bond, the amino group, and the thiophene (B33073) ring itself invites a range of catalytic transformations, including cross-coupling, C-H activation, and amination reactions.

Future research will likely focus on creating multifunctional catalysts that can promote tandem reactions in a single pot. For instance, a catalyst could be designed to first facilitate a Suzuki or Stille coupling at the C-Br position and subsequently catalyze a C-N bond formation involving the amino group or a C-H functionalization on the thiophene ring. The development of base-metal catalysts, such as those based on iron or copper, is a particularly attractive avenue, offering a more sustainable and cost-effective alternative to precious metal catalysts. nih.gov The design of heterogeneous nanocatalysts could also be pivotal, as they offer high efficiency and easy recovery and reuse, which is crucial for industrial applications. nih.gov A key challenge will be achieving high regioselectivity and chemoselectivity, ensuring that the catalyst interacts with the desired functional group without affecting others.

Table 1: Potential Catalytic Transformations for this compound

| Catalytic Reaction | Target Site | Potential Reagent/Catalyst System | Desired Outcome |

| Suzuki Coupling | C4-Br | Aryl/heteroaryl boronic acid, Pd or Ni catalyst | C-C bond formation, synthesis of biarylthiophenes |

| Buchwald-Hartwig Amination | C4-Br | Amine, Pd or Cu catalyst | C-N bond formation, synthesis of diamino-thiophenes |

| Sonogashira Coupling | C4-Br | Terminal alkyne, Pd/Cu catalyst | C-C bond formation, synthesis of alkynylthiophenes |

| C-H Activation | C5-H | Rh(III) or Ru(II) catalyst | Direct functionalization of the thiophene ring |

| N-Arylation/Alkylation | 2-Amino group | Aryl/alkyl halide, Cu or Pd catalyst | Synthesis of secondary/tertiary amino-thiophenes |

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous-flow and automated platforms offers significant advantages in terms of safety, efficiency, and scalability. For the synthesis and derivatization of this compound, flow chemistry could provide precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities.

The development of a continuous-flow process for this compound would involve designing a modular platform where each module performs a specific reaction step. rsc.org For example, the initial synthesis of the thiophene ring could be followed by in-line bromination and subsequent functionalization in a continuous sequence. This approach minimizes the handling of potentially hazardous intermediates and allows for rapid optimization of reaction conditions. rsc.org Integrating automated purification techniques, such as liquid-liquid extraction or chromatography, would further streamline the process, enabling high-throughput synthesis of a library of derivatives for screening purposes. The Open Reaction Database and similar initiatives highlight the growing infrastructure supporting the move towards automated and flow synthesis.

Table 2: Comparison of Batch vs. Potential Flow Synthesis of this compound Derivatives

| Parameter | Traditional Batch Synthesis | Continuous-Flow Synthesis |

| Safety | Higher risk due to large volumes of reagents and potential for thermal runaway. | Inherently safer due to small reaction volumes (low holdup) and superior heat transfer. rsc.org |

| Reaction Time | Often longer, including heating and cooling cycles for the entire vessel. | Significantly reduced due to rapid heat and mass transfer; retention times can be mere minutes. rsc.org |

| Scalability | Challenging; often requires re-optimization of conditions for larger scales. | Simpler to scale up by running the system for longer periods or "numbering-up" parallel reactors. |

| Process Control | Less precise control over temperature and mixing gradients within the reactor. | Precise, real-time control over temperature, pressure, and stoichiometry. |

| Productivity | Lower productivity for a given reactor size. | Higher productivity and space-time yield. rsc.org |

Exploration of Bio-orthogonal and Bioconjugation Applications (as a synthetic tool, not clinical)

Bio-orthogonal chemistry involves chemical reactions that can occur within living systems without interfering with native biochemical processes. nih.gov The this compound scaffold is a promising candidate for the development of novel bio-orthogonal tools. The amino group can be readily modified to attach a "chemical handle" — a functional group that can participate in a specific and rapid bio-orthogonal reaction.

For instance, the amine could be acylated with a molecule containing a tetrazine or an azide. The resulting thiophene-based probe could then be used in various applications. A key application is in activity-based protein profiling, where such probes can be used to label and visualize specific enzymes or proteins in living cells. nih.gov The thiophene core itself might confer desirable properties, such as altered fluorescence or specific interactions with a target biomolecule. The bromine atom provides another site for modification, allowing for the attachment of a reporter tag (like a fluorophore) or an affinity tag, creating a multifunctional molecular tool for studying complex biological systems. nih.gov

Advanced Materials Design and Engineering based on this compound Frameworks

Thiophene-based polymers are renowned for their applications in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The this compound monomer offers unique opportunities for designing novel functional materials. The bromine atom is an ideal leaving group for polymerization reactions like Suzuki or Stille coupling, enabling the formation of a conjugated polymer backbone.

The amino group is particularly significant as it can be used to tune the electronic properties of the resulting polymer through post-polymerization modification. It can also serve as a site for cross-linking or for grafting side chains that can influence the material's solubility, morphology, and self-assembly behavior. The methyl group can enhance solubility and influence the packing of the polymer chains in the solid state. By strategically modifying this monomer, a new generation of materials could be engineered with tailored properties for specific applications, from conductive polymers to chemosensors where the amino group acts as a binding site for analytes. The role of brominated aromatic compounds as key intermediates is well-established in the synthesis of materials with unique properties. chemicalbook.com

Table 3: Potential Advanced Materials from this compound

| Material Type | Polymerization Strategy | Key Functional Group | Potential Application |

| Conducting Polymer | Cross-coupling at C4-Br | Conjugated thiophene backbone | Organic Field-Effect Transistors (OFETs), sensors |

| Functional Polymer | Post-polymerization modification | 2-Amino group | Tunable electronics, smart coatings |

| Cross-linked Network | Di-functionalization of monomer | C4-Br and 2-Amino group | Thermosets, porous organic frameworks (POFs) |

| Chemosensor | Polymer with pendant amino groups | 2-Amino group | Detection of metal ions or organic analytes |

Computational Design of Novel Derivatives with Tailored Properties

Computational chemistry and molecular modeling are indispensable tools for accelerating the discovery of new molecules with desired properties. For this compound, computational methods like Density Functional Theory (DFT) can be employed to predict the properties of its derivatives before they are synthesized in the lab. nih.gov

Researchers can create a virtual library of derivatives by computationally modifying the scaffold at its reactive sites. For each derivative, properties such as electronic structure (HOMO/LUMO levels), reactivity, and potential interaction with biological targets can be calculated. nih.gov For instance, in drug discovery, molecular docking simulations could predict the binding affinity of derivatives to a specific enzyme's active site, guiding the synthesis of the most promising candidates. nih.gov In materials science, computational models can predict the band gap, charge mobility, and absorption spectra of polymers derived from these monomers, enabling the in-silico design of materials with optimal electronic properties for a given device application. This design-before-synthesis approach saves significant time and resources. nih.gov

Table 4: A Computational Workflow for Designing Novel Derivatives

| Step | Technique | Objective |

| 1. Virtual Library Generation | In-silico modification | Create a diverse set of virtual derivatives of the core scaffold. |

| 2. Property Prediction | Density Functional Theory (DFT) | Calculate electronic properties (e.g., energy gap), reactivity, and stability. nih.gov |

| 3. Target Interaction Modeling | Molecular Docking | Predict binding modes and affinities to a biological target (e.g., a protein kinase). nih.gov |

| 4. Performance Simulation | Ab Initio Molecular Dynamics | Simulate behavior under specific conditions, such as thermal decomposition or charge transport. nih.gov |

| 5. Candidate Prioritization | Data Analysis & Scoring | Rank derivatives based on predicted performance to select top candidates for synthesis. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.